molecular formula C23H30N2O4 B14673091 1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one CAS No. 36115-84-1

1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one

Cat. No.: B14673091
CAS No.: 36115-84-1
M. Wt: 398.5 g/mol
InChI Key: IRQWXYVDVWWVGM-UHFFFAOYSA-N
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Description

This compound belongs to a class of arylpiperazine derivatives characterized by a hydroxypropoxy linker connecting a phenylpropanone moiety to a piperazine ring substituted with a 3-methoxyphenyl group. The structure includes:

  • Propan-1-one group: A three-carbon ketone attached to the para position of the phenyl ring.
  • Piperazine ring: A six-membered diamine ring substituted at the N4 position with a 3-methoxyphenyl group, which modulates receptor binding and pharmacokinetic properties.

Properties

CAS No.

36115-84-1

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

1-[4-[2-hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]propan-1-one

InChI

InChI=1S/C23H30N2O4/c1-3-23(27)18-7-9-21(10-8-18)29-17-20(26)16-24-11-13-25(14-12-24)19-5-4-6-22(15-19)28-2/h4-10,15,20,26H,3,11-14,16-17H2,1-2H3

InChI Key

IRQWXYVDVWWVGM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one can be achieved through a multi-step process. One common method involves the reaction of 2-methoxyphenyl propionate with aluminum chloride in nitrobenzene, followed by further reactions to introduce the piperazine ring and other functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one involves its interaction with molecular targets such as receptors or enzymes. For example, as an α1a-adrenceptor antagonist, it binds to these receptors and inhibits their activity, leading to therapeutic effects in conditions like benign prostatic hyperplasia .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

The nature of the aryl group attached to the piperazine ring significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Piperazine Substituent Molecular Formula Molecular Weight (g/mol) logP Key Features
Target Compound 3-Methoxyphenyl ~C24H31N2O5 ~427.5 ~3.5* Balanced lipophilicity; potential serotonin receptor modulation .
1-(4-{3-[4-(4-Ethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one 4-Ethylphenyl C24H32N2O3 396.53 4.05 Increased logP due to ethyl group; enhanced membrane permeability.
1-[4-[2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]propan-1-one 2-Methoxyphenyl C23H30N2O4 398.5 3.0 Ortho-methoxy group may reduce steric hindrance in receptor binding.
1-(4-Biphenylyl)-3-[4-(4-hydroxyphenyl)-1-piperazinyl]-1-propanone 4-Hydroxyphenyl C26H27N2O3 423.5 3.2 Hydroxyl group improves solubility but may reduce CNS penetration.
Letermovir (Prevymis®) 3-Methoxyphenyl (complex) C29H28F4N4O4 572.55 N/A Clinical antiviral agent; demonstrates the therapeutic potential of 3-methoxyphenyl-piperazine scaffolds.

*Estimated based on structural similarity to .

Key Observations:
  • Lipophilicity : Ethyl and methoxy groups increase logP (e.g., 4.05 in the 4-ethylphenyl analog vs. ~3.5 in the target compound).
  • Receptor Specificity : The 3-methoxyphenyl substituent (target compound) is associated with serotonin receptor activity (5-HT1A/5-HT2A) in coumarin derivatives , while 2-methoxyphenyl analogs () may exhibit distinct binding profiles.
  • Solubility : Hydroxyl groups () improve aqueous solubility but may limit blood-brain barrier penetration.

Backbone Modifications: Ketone Chain and Linker

The length of the ketone chain and hydroxypropoxy linker affects metabolic stability and target engagement:

Compound Name Ketone Chain Hydroxypropoxy Linker Key Pharmacological Notes
Target Compound Propan-1-one Present Extended chain may enhance binding pocket occupancy in receptors .
1-(4-{2-Hydroxy-3-[4-(2-methylphenyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone Ethanone Present Shorter chain reduces steric bulk; may favor rapid clearance .
1-(3-Fluoro-4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl)-1-propanone Propan-1-one Absent (fluorobenzoyl) Fluorine atoms introduce electronegativity, potentially altering receptor affinity .
Key Observations:
  • Chain Length: Propan-1-one (target) vs. ethanone () may influence metabolic stability and target residence time.
  • Linker Flexibility : The hydroxypropoxy bridge in the target compound supports hydrogen bonding with polar residues in receptor pockets .

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